N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
This compound belongs to the pyrazolo-pyrimidine class, characterized by a bicyclic core structure with fused pyrazole and pyrimidine rings. Key structural features include:
- 1-Ethyl substitution at position 1 of the pyrazole ring.
- 3-Methyl group on the pyrazole moiety.
- 6-(4-Fluorobenzyl) substitution on the pyrimidine ring.
- N-(3-acetylphenyl)acetamide side chain at position 4 of the pyrimidine core.
The 4-fluorobenzyl group enhances metabolic stability, while the acetylphenyl acetamide moiety may influence target-binding affinity. This compound is hypothesized to exhibit kinase or phosphodiesterase inhibitory activity, common among pyrazolo-pyrimidine derivatives .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O4/c1-4-31-23-22(15(2)28-31)29(14-21(33)27-20-7-5-6-18(12-20)16(3)32)25(35)30(24(23)34)13-17-8-10-19(26)11-9-17/h5-12H,4,13-14H2,1-3H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWMTGDLPPZTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities. The presence of acetyl and ethyl groups enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
-
Mechanism of Action :
- Inhibition of specific kinases involved in cancer cell signaling pathways.
- Induction of oxidative stress leading to cell death.
- Modulation of apoptotic pathways through the activation of caspases.
-
Case Study :
A study published in 2019 identified a related pyrazolo compound that demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, suggesting a similar potential for this compound .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research on related compounds has shown effectiveness against a range of bacterial strains.
-
Mechanism of Action :
- Disruption of bacterial cell membranes.
- Inhibition of bacterial DNA synthesis.
-
Research Findings :
In vitro studies have reported that similar compounds exhibit bactericidal activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may possess analogous properties.
Toxicity and Safety Profile
The safety profile of new compounds is crucial for their therapeutic application. Preliminary toxicity studies on structurally similar compounds indicate low toxicity levels in mammalian models at therapeutic doses. However, comprehensive toxicological evaluations are necessary to establish the safety profile for clinical use.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Impact of Substituents on Bioactivity
- 6-Substituents : The target compound’s 4-fluorobenzyl group (electron-withdrawing) may improve metabolic stability compared to 2-phenylethyl () or 4-methoxybenzyl (), which are bulkier and more lipophilic.
- Core Modifications : The 5,7-dioxo groups in the target compound contrast with 7-oxo () or diethyl substitutions (), affecting hydrogen-bonding capacity and enzymatic interactions .
Computational Similarity Analysis
Using Tanimoto coefficients (), the target compound shows:
- ~65% similarity to ’s compound (shared ethyl, methyl, and fluorinated groups).
- ~55% similarity to ’s compound (divergent acetamide and sulfur linkage).
Clustering based on bioactivity profiles () suggests the target compound shares kinase-inhibitory traits with ’s analog but may diverge in cytotoxicity due to the acetylphenyl group .
Predicted Pharmacokinetic and Pharmacodynamic Properties
Table 2: Comparative Pharmacokinetic Profiling
The target compound’s balanced logP and solubility may enhance oral bioavailability compared to analogs in and .
Q & A
Basic: What are the critical steps for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The synthesis involves sequential functionalization of the pyrazolo[4,3-d]pyrimidinone core. Key steps include:
- Core Formation : Cyclization of precursor heterocycles (e.g., pyrazole and pyrimidine intermediates) under controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .
- Sulfanylation/Acylation : Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation). Solvent choice (DMF or THF) and pH control (neutral to slightly basic) are critical to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity. Monitor intermediates via TLC and confirm final structure with H/C NMR .
Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : H NMR (DMSO-) identifies protons on aromatic rings (δ 7.2–8.6 ppm), methyl groups (δ 1.2–2.5 ppm), and carbonyls (δ 165–175 ppm). F NMR detects fluorobenzyl substituents (δ -115 to -120 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 520–550 range) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect residual solvents .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or MS adducts) require:
- Multi-Technique Cross-Validation : Compare NMR with IR (carbonyl stretches at 1680–1720 cm) and X-ray crystallography (if crystals are obtainable) .
- Isotopic Labeling : Use N or C-labeled precursors to trace ambiguous signals .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict chemical shifts and verify diastereomeric configurations .
Advanced: What experimental design principles apply to molecular docking studies targeting kinase inhibition?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., CDK, JAK) based on structural homology with pyrazolo-pyrimidine inhibitors .
- Docking Workflow :
- In Vitro Validation : Follow up with kinase inhibition assays (ADP-Glo™) at 1–10 µM concentrations .
Basic: How to assess the compound’s chemical stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions often hydrolyze acetamide bonds .
- Thermal Stability : TGA/DSC analysis (5–10°C/min ramp) identifies decomposition temperatures (>200°C typical for pyrazolo-pyrimidines) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
-
Scaffold Modification :
- Region | Modification | Biological Impact
|---|---|---|
| Pyrazole C3 | Replace methyl with halogens (Cl, Br) | Enhances kinase selectivity |
| Acetamide side chain | Introduce polar groups (e.g., -OH, -NH) | Improves solubility and target engagement | -
Synthetic Routes : Use Suzuki-Miyaura coupling for aryl substitutions or reductive amination for side-chain diversification .
-
Assay Design : Test derivatives against panels of enzymes/cell lines (e.g., NCI-60) with IC determination .
Advanced: What strategies address low bioavailability in preclinical studies?
Methodological Answer:
- Prodrug Design : Mask polar groups (e.g., esterify acetamide) to enhance permeability .
- Formulation Optimization : Use nanocarriers (liposomes, PLGA nanoparticles) for sustained release; assess encapsulation efficiency (>80%) via dialysis .
- PK/PD Modeling : Conduct rodent studies with IV/PO dosing; calculate AUC and t using non-compartmental analysis (Phoenix WinNonlin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
